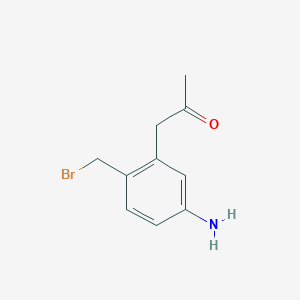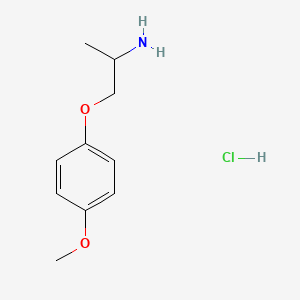
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol is a chiral alcohol compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of the chiral center makes it valuable for enantioselective synthesis and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,5-Dimethylpyrrolidin-2-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,5-dimethylpyrrolidine.
Chiral Resolution: The racemic mixture of 5,5-dimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques.
Reduction: The (S)-enantiomer is then subjected to reduction reactions to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution and reduction processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-(5,5-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(5,5-Dimethylpyrrolidin-2-YL)methanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
5,5-Dimethylpyrrolidine: The parent compound without the hydroxyl group.
Pyrrolidin-2-YL)methanol: A similar compound without the dimethyl substitution.
Uniqueness
(S)-(5,5-Dimethylpyrrolidin-2-YL)methanol is unique due to its chiral center and the presence of the hydroxyl group, which allows for specific interactions and applications in enantioselective synthesis and biological studies.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2S)-5,5-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(5-9)8-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
VOQKLHVOCZHBOV-LURJTMIESA-N |
Isomerische SMILES |
CC1(CC[C@H](N1)CO)C |
Kanonische SMILES |
CC1(CCC(N1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)





![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)
